4-(2-Fluoropyridin-4-yl)benzoic acid
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Overview
Description
4-(2-Fluoropyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of benzoic acid where the benzene ring is substituted with a fluoropyridine group. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 4-(2-Fluoropyridin-4-yl)benzoic acid:
Condensation and Oxidation Method: This method involves the reaction of 2-fluoropyridine-4-carbaldehyde with benzoic acid under condensation conditions, followed by oxidation to yield the target compound.
Reaction of Benzoyl Chloride and 2-Fluoropyridine-4-methanol: In this method, benzoyl chloride reacts with 2-fluoropyridine-4-methanol under suitable conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoropyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine oxides .
Scientific Research Applications
4-(2-Fluoropyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Fluoropyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloropyridin-4-yl)benzoic acid
- 4-(3-Fluoropyridin-2-yl)benzoic acid
- 4-(4-Pyridinyl)benzoic acid
Uniqueness
4-(2-Fluoropyridin-4-yl)benzoic acid is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C12H8FNO2 |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
4-(2-fluoropyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-10(5-6-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) |
InChI Key |
UDAJENBZENVORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)F)C(=O)O |
Origin of Product |
United States |
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